L-Glutamine is naturally synthesized in the body from glutamate and ammonia, primarily in the muscles, lungs, and brain. It is also obtained through dietary sources such as meat, fish, dairy products, eggs, and certain plant-based foods like beans and spinach. The (13C5) variant is produced synthetically for research purposes, allowing scientists to trace metabolic pathways with greater precision.
L-Glutamine (13C5) falls under the category of amino acids and is classified as a stable isotope tracer. It is utilized extensively in biochemical research to study metabolic processes, particularly those involving nitrogen metabolism and energy production.
These methods allow for the precise incorporation of isotopes necessary for subsequent metabolic studies .
The molecular formula for L-Glutamine (13C5) remains similar to that of natural L-Glutamine but includes five carbon-13 atoms. The structure can be represented as follows:
L-Glutamine participates in various biochemical reactions, including:
Using NMR spectroscopy, researchers can track these reactions in real-time by observing changes in isotope labeling within metabolites, providing insights into cellular metabolism .
L-Glutamine serves as a key nitrogen donor in various biosynthetic pathways, including nucleotide synthesis and amino acid metabolism. Its mechanism involves:
Studies have shown that cancer cells preferentially utilize glutamine over glucose for energy production, making it a critical target for cancer therapies .
L-Glutamine (13C5) appears as a white crystalline powder at room temperature. It is soluble in water but less soluble in organic solvents.
Key chemical properties include:
L-Glutamine (13C5) has several applications in scientific research:
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